N-(4-Fluorophenyl)pyridin-2(1H)-one - 60532-42-5

N-(4-Fluorophenyl)pyridin-2(1H)-one

Catalog Number: EVT-386691
CAS Number: 60532-42-5
Molecular Formula: C11H8FNO
Molecular Weight: 189.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "N-(4-Fluorophenyl)pyridin-2(1H)-one" is a derivative within the broader class of compounds that have garnered attention due to their biological activities. The synthesis and application of such compounds are of significant interest in the field of medicinal chemistry. Research has shown that these compounds can serve as intermediates for the synthesis of biologically active molecules and possess potential anti-inflammatory properties.

Synthesis Analysis

While a direct synthesis of N-(4-Fluorophenyl)pyridin-2(1H)-one is not explicitly described in the provided papers, its derivatives can be synthesized using various methodologies. One common approach involves reacting a substituted 3-amino-pyridin-2(1H)-one with a suitable electrophile, such as an aryl halide or aldehyde, in the presence of a catalyst. []

Another method utilizes the reaction of enamine 1 with aromatic amines in an aqueous solution of HCl at elevated temperatures to obtain β-enaminones, which are then converted into pyridin-2(1H)-one derivatives. []

Molecular Structure Analysis

Although the specific molecular structure of N-(4-Fluorophenyl)pyridin-2(1H)-one is not discussed in the provided papers, the crystal structures of several related compounds containing this moiety have been reported. These structures typically reveal a planar or near-planar pyridin-2(1H)-one ring system. [, , , , , , ]

Mechanism of Action

The anti-inflammatory activity of compounds similar to "N-(4-Fluorophenyl)pyridin-2(1H)-one" is often attributed to the inhibition of certain enzymes involved in the inflammatory process. For instance, the related compound 1-[4-(4-Pyridyl)phenyl]-1-(4-fluorophenyl)-2-imidazolylethanol has been shown to inhibit the oxidative metabolism of arachidonic acid, which is a key step in the production of inflammatory mediators such as prostacyclins and 12R-HETE in mouse macrophages2. This inhibition is likely due to the interaction with cytochrome P450 enzymes, which play a crucial role in the metabolism of various substances within the body.

Physical and Chemical Properties Analysis
  • Lipophilicity: The presence of the fluorine atom in the 4-fluorophenyl group likely increases the lipophilicity of the compound compared to its non-fluorinated analogues. []
Applications in Various Fields

Synthesis of Biologically Active Compounds

The synthesis of 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one demonstrates the utility of such compounds as intermediates in the creation of biologically active molecules1. The detailed synthetic route involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation, which underscores the complexity and versatility of these compounds in synthetic organic chemistry.

Potential in Anti-inflammatory Therapies

Compounds like 1-[4-(4-Pyridyl)phenyl]-1-(4-fluorophenyl)-2-imidazolylethanol have shown potent dose-dependent topical anti-inflammatory activity in murine models of skin inflammation2. The structure-activity relationship studies have led to the identification of compounds with promising profiles for clinical evaluation as topical anti-inflammatory agents. This highlights the potential application of "N-(4-Fluorophenyl)pyridin-2(1H)-one" derivatives in the development of new therapeutic agents for the treatment of inflammatory conditions.

1-(Aminoalkyl)- and 1-[(4-Aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one Derivatives

Compound Description: This series of compounds, particularly those with 4-(substituted or nonsubstituted phenyl)-1-piperazinyl substituents and a 3-4-carbon alkyl side chain, demonstrated significant analgesic activity in animal models, surpassing the potency of their oxazolo[4,5-b]pyridin-2(3H)-one analogues. This research aimed to develop non-opiate antinociceptive agents. []

N-(4-(4-(4-Fluorophenyl)-2-methyl-1H-imidazol-5-yl)pyridin-2-yl)cyclopropanecarboxamide (1)

Compound Description: Identified as a potent dual inhibitor of GSK3β and p38α mitogen-activated protein kinase, this compound served as a starting point for designing selective GSK3β inhibitors. []

5-(2-(Cyclopropanecarboxamido)pyridin-4-yl)-4-cyclopropyl-1H-imidazole-2-carboxamide (6g)

Compound Description: Emerging from a study focusing on GSK3β inhibitors, this compound demonstrates potent and selective inhibition of GSK3β and favorable metabolic stability. It also effectively inhibited GSK3β activity in neuronal SH-SY5Y cells. []

3-(4-Fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one (5)

Compound Description: Developed as a potential p38α MAPK inhibitor, this compound exhibits selectivity for p38α over JNK3, unlike many five-membered core-based p38α inhibitors. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: This compound is an orally bioavailable, potent, and selective inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) undergoing early clinical development for cancer treatment. []

5-(4-(4-Fluorophenyl)-1H-imidazol-5-yl)-1-methylpyridin-2(1H)-one

Compound Description: This compound was co-crystallized with the N-terminal bromodomain of human BRD2 to study the interactions between bromodomains and acetylated lysine residues. []

4,6-Bis(4-Fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one

Compound Description: This compound was synthesized and characterized using various spectroscopic techniques and density functional theory (DFT) calculations to understand its molecular structure, vibrational spectra, electronic properties, and reactivity. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

Compound Description: This novel adenosine A1 and A2A receptor dual antagonist demonstrates promising therapeutic potential for Parkinson's disease and cognitive impairment. It exhibited neuroprotective effects, improved motor function in animal models, and enhanced cognitive performance. []

N-(4-(3-(6-(Difluoromethyl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)pyridin-2-yl)acetamide (5)

Compound Description: This compound is a potent TGFβRI kinase inhibitor with demonstrated durable antitumor activity in combination therapies. []

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist in phase 2 clinical trials for treating Cushing's syndrome. Its development stems from the need for safer alternatives to the non-selective GR antagonist mifepristone. []

Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds

Compound Description: This class of compounds emerged from scaffold modifications of known MDM2-p53 inhibitors, aiming to improve chemical stability and prevent epimerization observed in earlier spiro[3H-indole-3,3'-pyrrolidin]-2(1H)-one scaffolds. These modifications led to potent and selective MDM2 inhibitors with in vivo efficacy in a SJSA-1 xenograft model. []

(4Z,4′Z)-2,2′-(Ethane-1,2-diylbis(sulfanediyl))bis(1-phenyl)-4-(pyridin-2-ylmethylene)-1H-imidazol-5(4H)-one)dicopper(II) Tetrabromide

Compound Description: This complex, containing a copper(II) center coordinated by a pyridyl-imidazole ligand, has been characterized using various spectroscopic techniques and X-ray crystallography. []

Indole-3-acetic acid-bis[pyridin-2(1H)-one] (1)

Compound Description: This molecular cocrystal adduct, formed between indole-3-acetic acid and pyridin-2(1H)-one, was studied to understand the intermolecular interactions and hydrogen bonding patterns in carboxylic acid cocrystals. []

Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate

Compound Description: This compound, featuring a 4-fluorophenyl group attached to a pyridyl-benzimidazole core, has been structurally characterized using X-ray crystallography, revealing intermolecular interactions such as hydrogen bonding and π-π interactions. []

N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506)

Compound Description: This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4), showing efficacy in preclinical models of Parkinson's disease and exhibiting favorable pharmacokinetic properties. []

1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one Derivatives

Compound Description: This class of compounds represents a novel series of melanin-concentrating hormone receptor 1 (MCHR1) antagonists designed to improve safety profiles by eliminating the aliphatic amine present in most reported antagonists. These derivatives exhibited potent MCHR1 antagonism, oral bioavailability, and reduced potential for hERG inhibition and phospholipidosis. []

Thieno[3,2-c][1,7]naphthyridine Derivatives

Compound Description: This class of compounds was synthesized through a one-pot reaction involving 3-amino-4-(thien-2-yl)pyridin-2(1H)-one and aromatic aldehydes under acidic conditions. []

N-(3-Fluoro-4-{1H-pyrrolo[2,3-b]pyridin-4-yloxy}phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Compound Description: This compound acts as a Type II DFG-out inhibitor of RIPK3 kinase, a key regulator of necroptosis. Its discovery and structural characterization through protein crystallography provided insights into targeting this previously unexplored conformation of RIPK3. []

Pt(II) 2,6-Di(pyridin-2-yl)pyrimidin-4(1H)-one Complexes

Compound Description: This study investigated the photophysical properties of three new platinum(II) complexes containing 2,6-di(pyridin-2-yl)pyrimidin-4(1H)-one as a terdentate ligand. These complexes exhibited interesting electronic absorption, emission, and transient absorption properties that were sensitive to changes in acid concentration, suggesting their potential as chromogenic and luminescent acid sensors. []

4-[(4-Chlorobenzyl)oxy]-1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one (10a)

Compound Description: This compound, belonging to a series of imidazo[1,2-a]pyridine derivatives, emerged as a potent and orally bioavailable MCHR1 antagonist with a favorable safety profile. []

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1)

Compound Description: This compound serves as a key intermediate in synthesizing various biologically active compounds. Its synthesis involves a multi-step process starting from pyridin-4-ol. []

Pyridin-2(1H)-one Derivatives (8 and 9)

Compound Description: This study describes a novel synthetic route to access substituted pyridin-2(1H)-one derivatives through enamine cyclization reactions. []

4-(2-(4-Chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735)

Compound Description: This compound is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. It exhibits improved ADME properties and a low risk for drug-drug interactions compared to its predecessor, BMS-536924. BMS-695735 also demonstrated broad-spectrum in vivo antitumor activity. []

4-Substituted-phenyl-3,4-dihydro-2(1H)-quinolines, 5-Substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines and 5-Substituted-phenyl-4,5-dihydro-1,2,4-triazolo-[4,3-a]quinoline-1-(2H)-ones

Compound Description: This study investigated a series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives for their anticonvulsant properties. Results showed that the triazole-modified series, especially 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, exhibited stronger anticonvulsant effects compared to the parent compounds and triazolone derivatives. []

(Z)-7-[2-(4-Fluorophenyl)-2-(hydroxyimino)ethoxy]-3,4-dihydroquino)in-2(1H)-one (13c)

Compound Description: This oxime-containing 3,4-dihydroquinolin-2(1H)-one derivative exhibited the most potent inhibitory activity against U46619-induced platelet aggregation with an IC50 of 3.51 μM. []

2H-Pyrans, 4H-Pyrans and Pyridin-2(1H)-ones

Compound Description: This study reports an efficient and divergent one-pot synthesis of substituted 2H-pyrans, 4H-pyrans, and pyridin-2(1H)-ones from β-oxo amides, highlighting the versatility of N,N,N′,N′-tetramethylchloroformamidinium chloride as a mediating agent. []

3-Amino-1-methyl-1H-pyridin-2-one (AMP)

Compound Description: This compound serves as an efficient bidentate N, O-directing group (DG) for palladium-catalyzed C-H arylation and methylation reactions in synthesizing pyridone derivatives. []

4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-ones (TIBO)

Compound Description: These compounds are known to inhibit HIV-1 replication by interfering with the virus's reverse transcriptase enzyme. The study explored structure-activity relationships of TIBO derivatives with various substitutions, finding that 5-mono-methyl and 7-mono-methyl analogues consistently exhibited the most potent activity. []

6-N,N-bis(2,2,2-Trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one

Compound Description: This compound was identified as a novel, orally available, tissue-selective androgen receptor modulator (SARM) with potential therapeutic benefits over traditional androgen therapies. []

Pyridin-2(1H)-one Analogues

Compound Description: This research focuses on a class of pyridin-2(1H)-one analogues, specifically 4-arylthio- and 4-aryloxy-3-iodopyridin-2(1H)-ones, as potential anti-HIV inhibitors targeting HIV-1 reverse transcriptase. []

4,6-Bis(4-fluorophenyl)-2-phenyl-1H-indazol-3(2H)-one

Compound Description: This compound, characterized by X-ray crystallography, revealed a planar pyrazole ring with specific dihedral angles to the attached phenyl rings. Intermolecular interactions, including hydrogen bonding and π-π stacking, were observed in its crystal structure. []

3- and 4-Amino-naphthyridin-2(1H)-one Derivatives

Compound Description: This study reports a microwave-assisted synthesis of 3- and 4-amino-naphthyridin-2(1H)-one derivatives through cycloaddition-ring expansion of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with azides. []

N-(4-(3-((3S,4R)-1-Ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A)

Compound Description: This compound, a potent and selective MET kinase inhibitor, exhibited favorable pharmacokinetic properties in preclinical studies and showed promising antitumor activity in xenograft models. []

2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide

Compound Description: This compound, featuring two 4-fluorophenyl groups and a dihydroimidazothiazole moiety linked to a pyridine ring, has been structurally characterized using X-ray crystallography. The study revealed intermolecular hydrogen bonding and an intramolecular C-H⋯O interaction contributing to the crystal structure stability. []

2-(Pyridin-2-yl)-1H-benzo[d]imidazole Ligand-Coordinated Copper and Cobalt Complex Redox Electrolytes

Compound Description: This study investigated the effect of copper and cobalt complex electrolytes coordinated by 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands on the performance of dye-sensitized solar cells (DSSCs). Results showed that copper complexes significantly enhanced the power conversion efficiency compared to cobalt complexes. []

3-Aroyl-5-formyl-4-halo pyridin-2(1H)-ones

Compound Description: A novel synthetic method for preparing 3-aroyl-5-formyl-4-halo pyridin-2(1H)-ones via Vilsmeier cyclization of α-acetyl-α-aroyl ketene-N,S-acetals is reported. []

N-(Pyridin-2-yl)imidates

Compound Description: This study describes a simple and green protocol for synthesizing N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines using Al2O3 and Cs2CO3. These imidates can be further transformed into other N-heterocycles, highlighting their synthetic utility. []

4-(Aminomethyl)quinolin-2(1H)-one Derivatives (7a-e)

Compound Description: This study focused on synthesizing and evaluating novel 4-(aminomethyl)quinolin-2(1H)-one derivatives as potential anti-cancer agents, particularly against the A549 cell line. []

Condensed Pyridin-2(1H)-one and Pyrimidine Derivatives

Compound Description: This study describes the synthesis of various condensed pyridin-2(1H)-one and pyrimidine derivatives using N-chloroacetyl derivatives and different nucleophiles. []

N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

Compound Description: This research describes the identification and characterization of 3,5-AB-CHMFUPPYCA, a compound erroneously sold as AZ-037, highlighting the importance of accurate identification and characterization of research chemicals. []

Properties

CAS Number

60532-42-5

Product Name

N-(4-Fluorophenyl)pyridin-2(1H)-one

IUPAC Name

1-(4-fluorophenyl)pyridin-2-one

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

InChI

InChI=1S/C11H8FNO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h1-8H

InChI Key

YGKMIYGRRGRFDK-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)F

Synonyms

1-(p-Fluorophenyl)-2-pyridone; 1-(4-Fluorophenyl)-2(1H)-pyridinone;

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CC=C(C=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.